ethyl 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetate
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Overview
Description
Ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridazine Core: This step involves the reaction of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate and acetic anhydride.
Cyclization and Functionalization: The intermediate is then subjected to cyclization and functionalization reactions to form the pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine core.
Esterification: Finally, the compound is esterified with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate is not fully understood. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, ultimately leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate can be compared with other similar compounds, such as:
Pyrimido[4’,5’4,5]thieno[2,3-c]pyridazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[2,3-c]pyridazines: These compounds lack the pyrimido ring, resulting in different chemical and biological properties.
Pyridazino[4’,3’4,5]thieno[3,2-d]triazines: These compounds have a triazine ring instead of a pyrimido ring, which can significantly alter their reactivity and applications.
Properties
Molecular Formula |
C24H18N4O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetate |
InChI |
InChI=1S/C24H18N4O3S/c1-2-31-17(29)13-28-14-25-21-19-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)26-27-23(19)32-22(21)24(28)30/h3-12,14H,2,13H2,1H3 |
InChI Key |
BAPYZOAJFOLMJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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